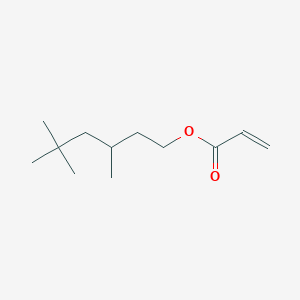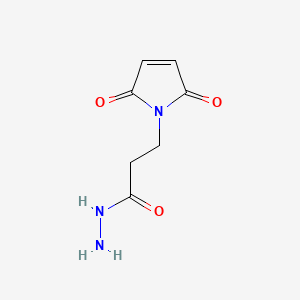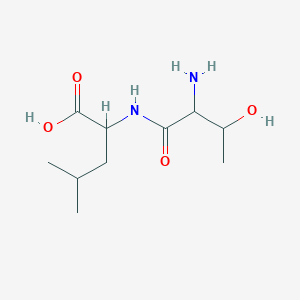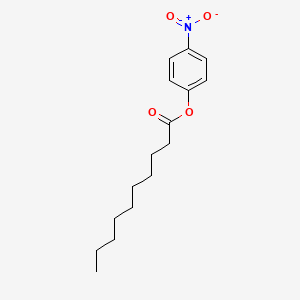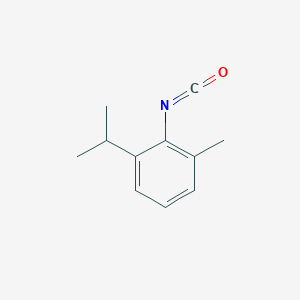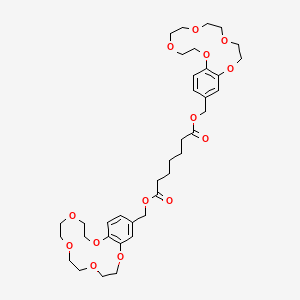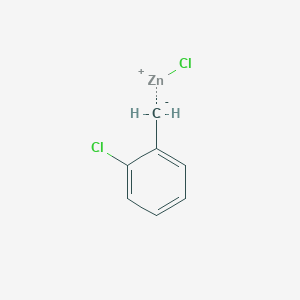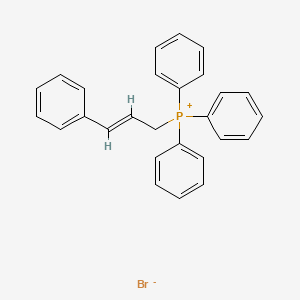
肉桂三苯基溴化鏻
描述
Cinnamyltriphenylphosphonium bromide is a chemical compound with the molecular formula C27H24BrP and a molecular weight of 459.36 . It is a white to almost white crystalline powder .
Molecular Structure Analysis
The molecular structure of Cinnamyltriphenylphosphonium bromide is represented by the linear formula C27H24BrP . This compound is a derivative of triphenylphosphine, with a cinnamyl group attached to the phosphorus atom .Physical And Chemical Properties Analysis
Cinnamyltriphenylphosphonium bromide is a solid at 20 degrees Celsius . It has a faint turbidity in methanol, indicating that it is slightly soluble in this solvent . The melting point of this compound is between 254-258 °C .科学研究应用
Synthesis of Cyclopentene Derivatives
Cinnamyltriphenylphosphonium bromide has been used in the synthesis of cyclopentene derivatives. A study demonstrated its application in the tandem Wittig reaction/Cope rearrangement of methylenecyclopropyl aldehydes, offering a convenient method for producing cyclopentene derivatives in moderate yields. This process involves heating at 100 degrees Celsius and is significant for its plausible reaction mechanisms based on control experiments and previous reports (Tang, Wei, & Shi, 2010).
Reactions with Organic Halides
Research from 1973 described the reactions of cinnamyltriphenylphosphonium bromide with various organic halides. The study highlighted its role in the half-reduction of gem-dihalocyclopropanes and the production of bibenzyl and tetraphenylethane from benzyl bromide and benzhydryl chloride, respectively. This research provided insights into the deprotonation-metallation processes in these reactions (Oshima, Shirafuji, Yamamoto, & Nozaki, 1973).
Corrosion Inhibition
A study in 2016 explored the use of a similar compound, Cetyltriphenylphosphonium bromide (CTPPB), as a corrosion inhibitor for C-steel in HCl solutions. This research is significant for understanding the protective mechanisms against metal corrosion, where CTPPB showed a notable inhibition effect based on adsorption processes (Wanees, 2016).
Organic Synthesis
Cinnamyltriphenylphosphonium bromide has also been used in the synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile derivatives. A 2021 study highlighted its role as a bifunctional promoter in the presence of cerium(IV) ammonium nitrate for the Michael reaction. This research provided an environmentally benign process yielding biologically interesting products (Bahrami et al., 2021).
Antibacterial Applications
In 2011, a study investigated the antibacterial performance of a brilliant blue/reduced graphene oxide/tetradecyltriphenylphosphonium bromide composite. This research is crucial for understanding the synergistic antibacterial activities and specific targeting capabilities of such composites (Cai et al., 2011).
Bioassay Stabilization
Cinnamyltriphenylphosphonium bromide-related compounds have been used to stabilize bioassays, preserving their glucose content for extended periods. This is particularly relevant for studying metabolic processes in challenging environments, such as space or underwater expeditions (Iarmol'chuk, 1998).
Photoredox-Catalyzed Bromodifluoromethylation
In 2016, research demonstrated the use of difluoromethyltriphenylphosphonium bromide under visible-light photoredox conditions for bromodifluoromethylation of alkenes. This study is significant for its contribution to the field of organic synthesis, highlighting the selective formation of bromodifluoromethylated products (Lin et al., 2016).
Micellization Behavior
The effect of short-chain alcohols on the micellization behavior of cinnamyltriphenylphosphonium bromide and related compounds was explored in a 2012 study. This research is important for understanding the interfacial and bulk behaviors of these compounds in various applications (Kumar et al., 2012).
安全和危害
Cinnamyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
属性
IUPAC Name |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBROGXENTUGB-ZUQRMPMESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamyltriphenylphosphonium bromide | |
CAS RN |
7310-74-9 | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



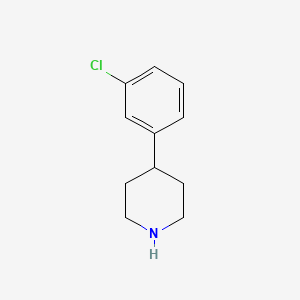
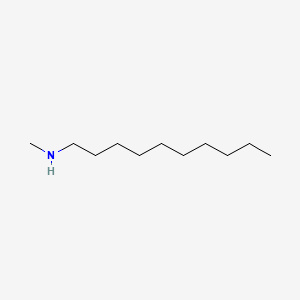
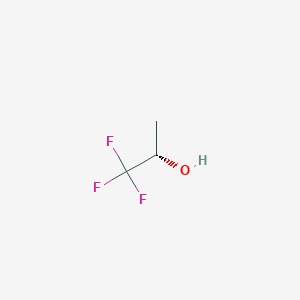

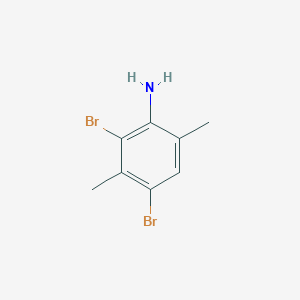
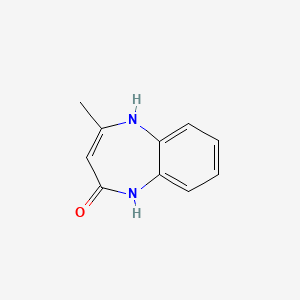
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
